4-Methyl-2-(trifluoromethyl)piperidine 4-Methyl-2-(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516422
InChI: InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3
SMILES:
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol

4-Methyl-2-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC16516422

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(trifluoromethyl)piperidine -

Specification

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
IUPAC Name 4-methyl-2-(trifluoromethyl)piperidine
Standard InChI InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3
Standard InChI Key WAZJVLNXDYCATL-UHFFFAOYSA-N
Canonical SMILES CC1CCNC(C1)C(F)(F)F

Introduction

Synthesis and Manufacturing Processes

The synthesis of 4-methyl-2-(trifluoromethyl)piperidine can be inferred from patented methods for analogous trifluoromethylated piperidines. A prominent approach involves the reaction of piperidinecarboxylic acid derivatives with sulfur tetrafluoride (SF₄), as detailed in Chinese Patent CN102603611B .

Key Synthetic Steps

  • Starting Material: 4-Methylpiperidine-2-carboxylic acid (hypothetical precursor).

  • Fluorination: Reaction with SF₄ in a mixed solvent (e.g., chloroform and anhydrous hydrofluoric acid) at elevated temperatures (50–150°C) .

  • Workup: Neutralization with sodium hydroxide, extraction with organic solvents (e.g., chloroform), and distillation to isolate the product .

Process Optimization

The patent reports yields of 54.5–80.1% for analogous trifluoromethylpiperidines, depending on reaction conditions . For instance:

  • Temperature: Higher temperatures (e.g., 150°C) improve conversion but may degrade sensitive intermediates .

  • Solvent System: Trichloromethane-hydrofluoric acid mixtures enhance SF₄ solubility and reaction efficiency .

  • Stoichiometry: A 1:1.5–3 molar ratio of carboxylic acid to SF₄ optimizes trifluoromethyl group incorporation .

Table 1: Synthetic Conditions for Trifluoromethylpiperidines (Adapted from CN102603611B )

Starting MaterialSolventSF₄ (mol equiv)Temperature (°C)Yield (%)
Piperidine-2-carboxylic acidCHCl₃ + HF2.78580.1
2-Chloro-4-piperidinecarboxylic acidCH₂Cl₂ + HF2.19553.9

Physicochemical Properties

While experimental data for 4-methyl-2-(trifluoromethyl)piperidine are scarce, extrapolations from related compounds provide preliminary insights:

Thermodynamic Properties

  • Boiling Point: Estimated 160–180°C (cf. 143.6°C for 4-methyl-2-(trifluoromethyl)pyridine ).

  • Density: ~1.1–1.3 g/cm³, aligning with values for fluorinated piperidines .

  • Solubility: Limited water solubility due to the trifluoromethyl group; miscible with organic solvents like chloroform and dichloromethane .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 3.0–3.5 ppm (piperidine ring protons), δ 1.2–1.8 ppm (methyl group), and splitting patterns indicative of axial-equatorial proton arrangements.

  • ¹⁹F NMR: A singlet near δ -60 ppm, characteristic of trifluoromethyl groups .

Applications in Pharmaceutical and Industrial Chemistry

The trifluoromethyl-piperidine scaffold is prevalent in drug discovery due to its ability to enhance binding affinity and pharmacokinetic properties.

Medicinal Chemistry

  • Central Nervous System (CNS) Agents: Piperidine derivatives are common in antipsychotics and analgesics. The trifluoromethyl group may improve blood-brain barrier penetration .

  • Enzyme Inhibitors: Fluorinated piperidines inhibit cytochrome P450 enzymes, leveraging fluorine’s electronegativity for targeted interactions .

Agrochemicals

  • Herbicides and Insecticides: Fluorinated amines enhance ligand-receptor binding in plant and insect biochemical pathways .

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